molecular formula C23H31N3O5 B8210257 Lenalidomide-C5-amido-Boc

Lenalidomide-C5-amido-Boc

Cat. No.: B8210257
M. Wt: 429.5 g/mol
InChI Key: HEDNUGMKVBGPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-C5-amido-Boc is a derivative of Lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed as a Cereblon ligand, which is used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera) molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C5-amido-Boc involves multiple steps, starting from LenalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C5-amido-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Lenalidomide-C5-amido-Boc has a wide range of scientific research applications, including:

Mechanism of Action

Lenalidomide-C5-amido-Boc exerts its effects by binding to the Cereblon protein, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins, which are subsequently ubiquitinated and degraded by the proteasome. The degradation of these proteins can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Uniqueness: Lenalidomide-C5-amido-Boc is unique due to its specific design as a Cereblon ligand, which allows it to be used in the formation of PROTAC molecules. This property makes it particularly valuable in research focused on targeted protein degradation .

Properties

IUPAC Name

tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4-6,8,11-14H2,1-3H3,(H,24,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDNUGMKVBGPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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